molecular formula C11H12BrN B3328251 5-bromo-3-isopropyl-1H-indole CAS No. 439612-51-8

5-bromo-3-isopropyl-1H-indole

Cat. No.: B3328251
CAS No.: 439612-51-8
M. Wt: 238.12 g/mol
InChI Key: FBNRLQRIMLEPOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-bromo-3-isopropyl-1H-indole: is a derivative of indole, a significant heterocyclic compound that is widely studied for its diverse biological activities. Indole derivatives are known for their applications in medicinal chemistry, including antiviral, anti-inflammatory, anticancer, and antimicrobial activities

Mechanism of Action

Target of Action

Indole derivatives, in general, have been found to bind with high affinity to multiple receptors , which suggests that 5-bromo-3-isopropyl-1H-indole may also interact with various cellular targets.

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that this compound may interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

Indole derivatives have been associated with a wide range of biological activities , suggesting that they may influence multiple biochemical pathways

Result of Action

Given the broad spectrum of biological activities associated with indole derivatives , it is plausible that this compound may exert a variety of effects at the molecular and cellular levels.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-3-isopropyl-1H-indole typically involves the bromination of 3-isopropyl-1H-indole. A common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like dichloromethane. The reaction is usually carried out at room temperature to ensure selective bromination at the 5-position of the indole ring .

Industrial Production Methods: Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromine atom in 5-bromo-3-isopropyl-1H-indole can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The indole ring can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of various oxidized products.

    Reduction Reactions: The compound can be reduced using hydrogenation or metal hydrides, affecting the indole ring or the isopropyl group.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or thiourea in polar solvents.

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride in anhydrous conditions.

Major Products:

    Substitution: Formation of 5-amino-3-isopropyl-1H-indole or 5-thio-3-isopropyl-1H-indole.

    Oxidation: Formation of indole-2,3-dione derivatives.

    Reduction: Formation of 3-isopropylindoline derivatives.

Scientific Research Applications

Chemistry: 5-bromo-3-isopropyl-1H-indole is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new synthetic methodologies.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It serves as a lead compound for the development of new pharmaceuticals.

Medicine: Research into this compound includes its potential use in drug discovery and development, particularly for targeting specific biological pathways involved in diseases.

Industry: In the industrial sector, the compound is used in the synthesis of dyes, pigments, and other specialty chemicals.

Comparison with Similar Compounds

    5-bromo-1H-indole: Lacks the isopropyl group, making it less hydrophobic and potentially less active in certain biological assays.

    3-isopropyl-1H-indole: Lacks the bromine atom, which may reduce its reactivity in substitution reactions.

    5-chloro-3-isopropyl-1H-indole: Similar structure but with a chlorine atom instead of bromine, which can affect its chemical reactivity and biological activity.

Uniqueness: 5-bromo-3-isopropyl-1H-indole is unique due to the presence of both the bromine atom and the isopropyl group, which together enhance its chemical reactivity and potential biological activities. This combination makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

5-bromo-3-propan-2-yl-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrN/c1-7(2)10-6-13-11-4-3-8(12)5-9(10)11/h3-7,13H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBNRLQRIMLEPOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CNC2=C1C=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

3-Methylbutanal (0.921 g, 10.69 mmol) was added to a solution of (4-bromophenyl)hydrazine (2 g, 10.69 mmol) in acetic acid (100 mL) at 80° C., and the mixture was stirred for 3 h at 120° C. The reaction mixture was concentrated to get the residue, and the residue was partitioned between ethyl acetate and water. Organic layer was separated, washed with saturated bicarbonate solution and brine, dried over sodium sulphate and filtered. The filtrate was concentrated in vacuo and purified by flash chromatography using 2% ethyl acetate in pet ether to afford title compound (1.1 g, 38.4%) as an oil. 1H NMR (400 MHz, CDCl3): δ 7.91 (bs, 1H), 7.76 (m, 1H), 7.25-7.20 (m, 2H), 6.95 (d, J=2.4 Hz, 1H), 3.18-3.11 (m, 1H), 1.35 (d, J=6.8 Hz, 6H).
Quantity
0.921 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
38.4%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-bromo-3-isopropyl-1H-indole
Reactant of Route 2
Reactant of Route 2
5-bromo-3-isopropyl-1H-indole
Reactant of Route 3
Reactant of Route 3
5-bromo-3-isopropyl-1H-indole
Reactant of Route 4
5-bromo-3-isopropyl-1H-indole
Reactant of Route 5
5-bromo-3-isopropyl-1H-indole
Reactant of Route 6
5-bromo-3-isopropyl-1H-indole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.